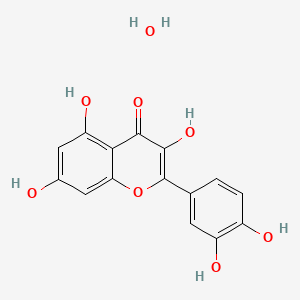

Quercetin hydrate

Descripción

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXFBEYCJRMINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3, 849061-97-8 |

Source

|

| Record name | Quercetin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quercetin Hydrate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of quercetin hydrate, a flavonoid of significant interest in research and drug development. This document details its chemical properties, analytical methodologies, and its role in modulating key cellular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a well-characterized flavonoid with the CAS Number 849061-97-8.[1][2][3] It is a crystalline solid, typically appearing as a yellow powder.[2][4] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 849061-97-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [1][3][5] |

| Molecular Weight | 302.24 g/mol (anhydrous basis) | [3][5][6][7] |

| Melting Point | >300 °C | [2][4][8] |

| Appearance | Yellow crystalline powder | [2][4] |

| Solubility | ||

| Sparingly soluble in water | [9][10] | |

| Soluble in ethanol (approx. 2 mg/mL) | [1][9] | |

| Soluble in DMSO (approx. 30 mg/mL) | [1][3][9] | |

| Soluble in DMF (approx. 30 mg/mL) | [1][3][9] | |

| UV-Vis λmax | 256 nm, 368 nm (in DMSO) | [9] |

| 256 nm (in phosphate buffer pH 7.4 and 0.1 N HCl) | [11] | |

| 372 nm (in ethanol) | [12] | |

| 373 nm (in ethanol) | [13] | |

| 255 nm (in ethanol) | [14] |

Experimental Protocols

This section outlines standard experimental procedures for the extraction, purification, and analysis of quercetin, as well as assays to determine its biological activity.

Extraction and Purification of Quercetin from Plant Material

Quercetin can be extracted from various plant sources, such as onions, apples, and tea. The following is a general protocol for its extraction and purification.

Objective: To extract and purify quercetin from a plant source.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol

-

Ethyl acetate

-

n-hexane

-

Silica gel (100-200 mesh) for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Macerate the dried plant powder with methanol or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it using a rotary evaporator to obtain a crude extract.[15]

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically rich in flavonoids like quercetin.[15]

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[16]

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with the solvent system, collecting fractions.[16]

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing quercetin by comparing with a quercetin standard.[16]

-

Pool the quercetin-rich fractions and evaporate the solvent to yield purified quercetin.

-

Quantification of Quercetin using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of quercetin.

Objective: To quantify the concentration of quercetin in a sample.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (49:51, v/v).[8] Other mobile phases like methanol:water (65:35, v/v, with 2% acetic acid) can also be used.[17]

-

Injection Volume: 20 µL.[8]

Procedure:

-

Standard Preparation: Prepare a stock solution of quercetin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).[17]

-

Sample Preparation: Dissolve the sample containing quercetin in the mobile phase and filter it through a 0.45 µm filter.[8]

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Determine the peak area of quercetin in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of quercetin in the samples.[8]

Quantification of Quercetin using UV-Vis Spectrophotometry

A simpler and more accessible method for quercetin quantification is UV-Vis spectrophotometry.

Objective: To determine the concentration of quercetin in a sample.

Procedure:

-

Standard Preparation: Prepare a stock solution of quercetin in a suitable solvent (e.g., ethanol or methanol). Prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).[12]

-

Sample Preparation: Dissolve the sample in the same solvent used for the standards.

-

Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for quercetin (e.g., 255 nm or 372 nm in ethanol). Use the solvent as a blank.[12][14]

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of quercetin in the sample by interpolating its absorbance on the calibration curve.[12]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is commonly used to evaluate the antioxidant potential of compounds.

Objective: To assess the free radical scavenging activity of quercetin.

Materials:

-

Quercetin solution

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare different concentrations of quercetin in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the quercetin solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[4]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) can be determined from a plot of percent inhibition versus concentration.[4]

Anti-Inflammatory Activity Assay

The anti-inflammatory effects of quercetin can be assessed by measuring its impact on the production of inflammatory mediators in cell culture.

Objective: To evaluate the anti-inflammatory activity of quercetin in vitro.

Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells.

Procedure:

-

Culture the cells in a suitable medium.

-

Pre-treat the cells with various concentrations of quercetin for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[19][20]

-

A reduction in the production of these cytokines in the presence of quercetin indicates its anti-inflammatory activity.[21]

Signaling Pathways and Mechanisms of Action

Quercetin is known to modulate several intracellular signaling pathways, with the PI3K/Akt pathway being a prominent target.

Quercetin's Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Its dysregulation is often implicated in diseases like cancer. Quercetin has been shown to inhibit this pathway, contributing to its anti-cancer and anti-inflammatory effects.[1][2][3]

Below is a diagram illustrating the inhibitory effect of quercetin on the PI3K/Akt pathway.

References

- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nehu.ac.in [nehu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. phcogj.com [phcogj.com]

- 9. impactfactor.org [impactfactor.org]

- 10. extracting-quercetin-from-different-plant-sources-purifying-it-using-different-extraction-methods-chemical-physical-and-enzymatic-and-measuring-its-antioxidant-activity - Ask this paper | Bohrium [bohrium.com]

- 11. plantarchives.org [plantarchives.org]

- 12. wjpsronline.com [wjpsronline.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. ajchem-b.com [ajchem-b.com]

- 15. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]

- 17. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Assessment of Anti-Inflammatory and Antioxidant Activities of a Proprietary Preparation of Quercetin–Rutin Blend (SophorOx™) in Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Quercetin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid ubiquitously found in fruits, vegetables, and grains, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of quercetin hydrate, its hydrated form, with a focus on its antioxidant, anti-inflammatory, anticancer, antiviral, cardiovascular, and neuroprotective effects. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways and workflows.

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, which are implicated in numerous chronic diseases.[1] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge reactive oxygen species (ROS).[2]

Quantitative Data: Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various assays. The following table summarizes key findings.

| Assay | Matrix/Solvent | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Methanol | 19.17 µg/mL | [2] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Phosphate Buffer | 36.22 µg/mL | [2] |

| Peroxyl Radical Trapping (pH 7.4) | Water | kinh = 1.6 x 10⁵ M⁻¹s⁻¹ | [2] |

| Peroxyl Radical Trapping (pH 2.1) | Water | kinh = 4.0 x 10³ M⁻¹s⁻¹ | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay: a. In a 96-well microplate, add 100 µL of each this compound dilution to respective wells. b. Add 100 µL of the DPPH solution to each well. c. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the blank, add 200 µL of methanol. e. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the control.

-

Abs_sample is the absorbance of the this compound solution.

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Signaling Pathway: Antioxidant Mechanisms

Quercetin's antioxidant effects are mediated through direct radical scavenging and modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, and modulating key inflammatory signaling pathways.[3][4]

Quantitative Data: Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of this compound.

| Target | Cell Line | Assay | IC50 / Effect | Reference |

| TNF-α production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |

| IL-6 production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |

| IL-1β production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |

| Nitric Oxide (NO) production | LPS-stimulated RAW264.7 macrophages | Griess Assay | Significant reduction at 20 µM | [5] |

Experimental Protocol: Inhibition of NO Production in LPS-stimulated Macrophages

This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS and a group with LPS only should be included.

-

Griess Assay: a. After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate at room temperature for 10 minutes. d. Add 50 µL of Griess Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well. e. Incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway: Anti-inflammatory Mechanisms

Quercetin exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.

Anticancer Activity

This compound has demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the IC50 values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 48 | ~50 | [6] |

| MCF-7 | Breast Cancer | 48 | 73 | [7] |

| MDA-MB-231 | Breast Cancer | 48 | 85 | [7] |

| CT26 | Colon Cancer | 48 | <120 | [8] |

| LNCaP | Prostate Cancer | 48 | <120 | [8] |

| MOLT-4 | Leukemia | 48 | <120 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability as follows: % Cell Viability = (Abs_sample / Abs_control) x 100

-

Abs_sample is the absorbance of the treated cells.

-

Abs_control is the absorbance of the vehicle-treated cells.

-

-

IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Signaling Pathway: Anticancer Mechanisms

Quercetin induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, and by modulating key signaling pathways like PI3K/Akt.

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and protein synthesis.[9][10]

Quantitative Data: Antiviral Activity

The following table provides EC50 values for the antiviral activity of this compound against Zika virus (ZIKV).[9]

| Virus | Cell Line | Assay Condition | EC50 (µM) | Reference |

| Zika Virus (ZIKV) | Vero | Virucidal | 11.9 | [9] |

| Zika Virus (ZIKV) | Vero | Co-treatment | 28.7 | [9] |

| Zika Virus (ZIKV) | Vero | Post-treatment | 28.8 | [9] |

| Zika Virus (ZIKV) | Vero | Pre-treatment | 148 | [9] |

Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus (or other virus of interest)

-

Complete growth medium

-

This compound

-

Agarose or methylcellulose overlay medium

-

Crystal violet solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

-

Virus Infection: a. Pre-treatment: Pre-treat cells with different concentrations of this compound for 1 hour, then remove the compound and infect with the virus. b. Co-treatment: Mix the virus with different concentrations of this compound before adding to the cells. c. Post-treatment: Infect the cells with the virus for 1 hour, then remove the virus and add medium containing different concentrations of this compound.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with medium containing 1% low-melting-point agarose or methylcellulose and the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 3-5 days).

-

Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

EC50 Determination: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Experimental Workflow: Antiviral Screening

The following diagram illustrates a typical workflow for screening the antiviral activity of a compound like this compound.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. nehu.ac.in [nehu.ac.in]

- 3. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory potential of Quercetin in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]

- 7. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]

- 8. Quercetin alleviates lipopolysaccharide-induced acute lung injury by inhibiting ferroptosis via the Sirt1/Nrf2/Gpx4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of this compound against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quercetin Hydrate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid, is a polyphenolic compound ubiquitously found in a variety of fruits and vegetables, including onions, apples, berries, and green tea.[1][2][3] Its hydrated form, quercetin hydrate, is frequently utilized in research and supplementation. Quercetin has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities, positioning it as a promising candidate for therapeutic applications in a range of diseases underpinned by oxidative stress and inflammation.[4][5][6][7] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antioxidant Properties of this compound

Quercetin's antioxidant capacity is a cornerstone of its therapeutic potential.[8][9] It effectively neutralizes free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cells and tissues.[1][10][11]

Mechanisms of Antioxidant Action

Quercetin employs a multi-pronged approach to combat oxidative stress:

-

Direct Radical Scavenging: Quercetin can directly scavenge a variety of free radicals, including superoxide, peroxyl radicals, and hydroxyl radicals.[1][10] This is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize these reactive species.[1]

-

Chelation of Metal Ions: By binding to transition metal ions like iron and copper, quercetin can inhibit the formation of free radicals.[10]

-

Inhibition of Oxidative Enzymes: Quercetin can modulate the activity of enzymes involved in the generation of ROS.

-

Upregulation of Endogenous Antioxidant Defenses: Quercetin has been shown to enhance the body's own antioxidant systems.[9] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][12]

The Nrf2-ARE Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[4] Upon exposure to oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[12] Quercetin may promote the phosphorylation and nuclear translocation of Nrf2, potentially through the modulation of upstream kinases like protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK).[4]

Caption: Quercetin activates the Nrf2 pathway to enhance antioxidant defenses.

Quantitative Antioxidant Data

The antioxidant activity of quercetin has been quantified in numerous studies. The following table summarizes key findings.

| Assay Type | Model System | Quercetin Concentration/Dose | Observed Effect | Reference |

| DPPH Radical Scavenging | In vitro | IC50: 2.5 ± 0.1 µM | Potent radical scavenging activity. | [13] |

| ABTS Radical Scavenging | In vitro | IC50: 16.2 ± 1.1 µM | Effective radical scavenging capacity. | [13] |

| Lipid Peroxidation Inhibition | Human Platelets | IC50 values determined | Inhibition of lipid peroxidation. | [14] |

| Reactive Oxygen Species (ROS) Reduction | HT22 Hippocampal Neurons | 5, 10 µmol/L | Attenuated okadaic acid-induced increase in intracellular ROS. | [15] |

| Superoxide Dismutase (SOD) Activity | HT22 Hippocampal Neurons | 5, 10 µmol/L | Increased SOD levels after okadaic acid-induced oxidative stress. | [15] |

| Glutathione Peroxidase (GPx) Activity | HT22 Hippocampal Neurons | 5, 10 µmol/L | Increased GPx levels following oxidative challenge. | [15] |

Anti-inflammatory Properties of this compound

Chronic inflammation is a key driver of many diseases. Quercetin exhibits significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.[6][7][16]

Mechanisms of Anti-inflammatory Action

Quercetin's anti-inflammatory properties are mediated through several key mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Quercetin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[16][17]

-

Modulation of Inflammatory Enzymes: It can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[18]

-

Regulation of Immune Cell Function: Quercetin can influence the activity of various immune cells, including macrophages, mast cells, and T cells.[6]

-

Inhibition of Key Signaling Pathways: Quercetin's anti-inflammatory effects are largely attributed to its ability to modulate critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of genes encoding pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules. Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.[17][19][21]

Caption: Quercetin inhibits the NF-κB pathway to reduce inflammation.

The MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to a variety of external stimuli, including inflammatory signals.[22] Activation of these kinases can lead to the expression of pro-inflammatory genes. Quercetin has been demonstrated to inhibit the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby downregulating downstream inflammatory responses.[15][19][22]

Caption: Quercetin modulates the MAPK signaling pathway to suppress inflammation.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of quercetin have been quantified in various experimental models.

| Assay Type | Model System | Quercetin Concentration/Dose | Observed Effect | Reference |

| TNF-α Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in TNF-α secretion. | [16] |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in IL-6 secretion. | [16] |

| IL-1β Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in IL-1β secretion. | [16] |

| Carrageenan-induced Mechanical Hypernociception | Mice | 30 and 100 mg/kg (i.p.) | Significant reduction in pain response. | [23] |

| Acetic Acid-induced Writhing | Mice | 10-60 mg/kg (i.p.) | Dose-dependent inhibition of nociceptive behavior. | [23] |

| C-reactive protein (CRP) levels | Human subjects with chronic diseases | Supplementation | Significant reduction in CRP levels. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antioxidant and anti-inflammatory properties of quercetin.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the quercetin solution to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) is then determined.[14]

-

-

Lipid Peroxidation Inhibition Assay:

-

Induce lipid peroxidation in a biological sample (e.g., brain homogenate, liver microsomes, or human platelets) using an oxidizing agent (e.g., FeSO4/ascorbate or AAPH).

-

Treat the sample with various concentrations of this compound.

-

Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS).

-

The absorbance is read at a specific wavelength (e.g., 532 nm).

-

The inhibitory effect of quercetin is calculated by comparing the MDA levels in the treated samples to the untreated control.[14]

-

Anti-inflammatory Activity Assays

-

In Vitro Cytokine Production Assay:

-

Culture a suitable cell line (e.g., RAW264.7 macrophages) in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]

-

-

In Vivo Carrageenan-Induced Paw Edema Model:

-

Administer this compound (e.g., intraperitoneally or orally) to rodents at various doses.

-

After a specified time (e.g., 30 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume or thickness at different time points after carrageenan injection using a plethysmometer or calipers.

-

The anti-inflammatory effect is determined by the percentage of inhibition of paw edema in the quercetin-treated group compared to the vehicle-treated control group.[23]

-

Caption: A simplified workflow for in vitro and in vivo evaluation of quercetin.

Conclusion and Future Directions

This compound exhibits robust antioxidant and anti-inflammatory properties, which are substantiated by a large body of scientific evidence. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, and MAPKs, underscores its potential as a therapeutic agent for a wide range of inflammatory and oxidative stress-related diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this versatile flavonoid.

Despite the promising preclinical data, the clinical utility of quercetin is currently limited by its low bioavailability.[2] Future research should focus on the development of novel delivery systems and formulations to enhance its absorption and efficacy in humans. Further well-designed clinical trials are also necessary to validate its therapeutic potential in various disease contexts.[2][6]

References

- 1. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 5. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]

- 11. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. onions-usa.org [onions-usa.org]

- 15. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 16. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quercetin modulates NF-kappa B and AP-1/JNK pathways to induce cell death in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Quercetin vs. Quercetin Dihydrate: A Technical Guide for Researchers and Formulation Scientists

Issued: November 19, 2025

Abstract

Quercetin, a prominent dietary flavonoid, is the subject of extensive research for its antioxidant, anti-inflammatory, and therapeutic potential. In laboratory and commercial settings, it is available primarily in two forms: quercetin anhydrous and quercetin dihydrate. The presence of two crystalline water molecules in the dihydrate form imparts distinct physicochemical properties that have significant implications for experimental design, formulation development, and clinical outcomes. This technical guide provides an in-depth comparison of these two forms, detailing their chemical properties, solubility, and stability, supplemented with standard experimental protocols and graphical workflows to aid researchers in making informed decisions.

Core Chemical and Physical Differences

The fundamental distinction between the two forms lies in the presence of water of hydration. Quercetin dihydrate incorporates two water molecules into its crystal structure for every molecule of quercetin.[1][2] This seemingly minor difference leads to variations in molecular weight, which is a critical parameter for accurate molar concentration calculations in experimental settings. Quercetin anhydrous can be obtained by heating the dihydrate form, typically between 95-97°C, to remove the water molecules.[3]

Both forms are typically sourced from the flower buds of Sophora japonica L. and appear as yellow crystalline powders.[2][3][4]

Table 1: Physicochemical Property Comparison

| Property | Quercetin Anhydrous | Quercetin Dihydrate |

| Molecular Formula | C₁₅H₁₀O₇[4][5] | C₁₅H₁₀O₇ · 2H₂O (or C₁₅H₁₄O₉)[4][6] |

| Molecular Weight | 302.23 g/mol [4][5] | 338.27 g/mol [6][7] |

| Water Content | < 1% (by definition) | ~10.6% (theoretical) |

| Appearance | Yellow crystalline powder[4][8] | Bright yellow crystalline powder[3][4] |

| Common Source | Dehydration of quercetin dihydrate[3] | Flower buds of Sophora japonica L.[2][3] |

Relationship Between Anhydrous and Dihydrate Forms

The conversion between quercetin anhydrous and its dihydrate form is a reversible process driven by the presence or absence of water and heat. This relationship is fundamental to understanding the material's handling and processing requirements.

Solubility Profile

Both forms of quercetin are characterized by poor aqueous solubility, a significant challenge for bioavailability.[9] While some sources make conflicting general claims, detailed studies provide a clearer picture. At ambient temperature, the solubility of both forms in water is exceptionally low. However, at elevated temperatures, quercetin dihydrate's solubility increases more significantly than that of the anhydrous form.[10][11]

The enhanced solubility of the dihydrate form at higher temperatures can be advantageous in specific extraction or formulation processes.[10][11] Conversely, the anhydrous form's higher lipophilicity may be better suited for lipid-based delivery systems like softgels or oil emulsions.[12]

Table 2: Aqueous Solubility Data

| Temperature | Quercetin Anhydrous (g/L) | Quercetin Dihydrate (g/L) |

| 25 °C | 0.00215[10][11] | 0.00263[10][11] |

| 140 °C | 0.665[10][11] | 1.49[10][11] |

Data sourced from a study using a continuous flow apparatus for measurement in subcritical water.[10][11]

Stability and Formulation Considerations

In solid-state, quercetin anhydrous is generally considered more stable and to possess a longer shelf life.[1][2] The absence of water molecules reduces the potential for degradation reactions, making it a preferred choice for solid dosage forms like tablets and capsules where long-term stability is paramount.[1][2]

The choice between the two forms is therefore highly dependent on the final formulation:

-

Aqueous Formulations (e.g., liquid supplements, syrups): Quercetin dihydrate may be suitable due to its slightly better dissolution characteristics in water-based media.[12]

-

Solid Dosage & Lipid-Based Formulations: Quercetin anhydrous is often preferred for its higher stability and potency per unit mass.[2][12]

It is crucial to note that despite these minor differences, both forms suffer from poor oral bioavailability, which is a more significant hurdle than the choice of form.[9][13] Advanced formulation strategies such as phytosomes, liposomes, or nano-formulations are typically required to overcome this limitation effectively.

Experimental Protocols

Accurate characterization and handling of quercetin forms are essential for reproducible research. The following are standard methodologies for key analyses.

Protocol: Determination of Water Content via Volumetric Karl Fischer Titration

This protocol determines the percentage of water in a sample, confirming its hydration state.

Objective: To quantify the water content of a quercetin sample to differentiate between the anhydrous and dihydrate forms.

Apparatus:

-

Automated Karl Fischer Titrator (Volumetric)

-

Titration vessel

-

Analytical balance

Reagents:

-

Karl Fischer Reagent (single-component or two-component system, e.g., Composit T2)

-

Anhydrous methanol (or appropriate Karl Fischer solvent)

-

Certified water standard or Sodium Tartrate Dihydrate for titer determination

Procedure:

-

System Preparation: Add anhydrous methanol to the titration vessel and pre-titrate with the Karl Fischer reagent until the endpoint is reached and the solvent is free of residual water.

-

Titer Determination: Accurately weigh a specified amount of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) and add it to the vessel. Titrate to the electrometric endpoint. The water equivalence factor (titer, F) in mg/mL is calculated as: F = (Weight of sodium tartrate [mg] × 0.1566) / Volume of KF reagent [mL]

-

Sample Analysis: Accurately weigh approximately 100-200 mg of the quercetin sample and quickly transfer it to the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent to the stable electrometric endpoint. Record the volume (V) of the reagent consumed.

-

Calculation: Calculate the percentage of water in the sample using the formula: Water (%) = (V [mL] × F [mg/mL]) / (Weight of sample [mg]) × 100

-

Interpretation: A result of ~10.6% confirms the dihydrate form, while a result typically <1% indicates the anhydrous form.

Protocol: Aqueous Solubility Determination via Shake-Flask Method

This protocol, based on USP General Chapter <1236>, determines the equilibrium solubility of a compound.[6][11][12]

Objective: To determine the saturation concentration of quercetin anhydrous or dihydrate in an aqueous medium at a controlled temperature.

Apparatus:

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator (e.g., 25°C ± 0.5°C)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, PTFE or other compatible material)

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the quercetin sample to a flask containing a known volume of the desired aqueous medium (e.g., purified water, phosphate buffer). "Excess" is confirmed by the visible presence of undissolved solid material throughout the experiment.

-

Equilibration: Stopper the flasks and place them in the shaker incubator. Agitate at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by ensuring that concentrations from samples taken at different time points (e.g., 24h and 48h) are consistent.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles.

-

Dilution: Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with the same form of quercetin.

-

Calculation: Calculate the concentration in the original sample, accounting for the dilution factor, to determine the equilibrium solubility in g/L or mol/L.

Workflow and Biological Context

Experimental Workflow: Stock Solution Preparation

A common source of error in in vitro studies is the incorrect calculation of molar concentrations due to using the wrong molecular weight. The following workflow illustrates the critical difference.

Signaling Pathway: Quercetin's Inhibition of NF-κB

Both forms of quercetin are biologically active. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. Inflammatory stimuli, such as TNF-α, typically lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Quercetin has been shown to interfere with this process.[3][13]

Conclusion and Recommendations

The choice between quercetin anhydrous and quercetin dihydrate is a critical decision in research and development that hinges on the specific application.

-

Quercetin Dihydrate is the most common commercial form and is suitable for many applications, particularly if minor increases in aqueous solubility at high temperatures are beneficial.[10][13] However, its water content must be accounted for in all molar calculations.

-

Quercetin Anhydrous offers superior stability and higher potency by weight, making it the preferred form for developing stable solid dosage forms and for use in non-aqueous or lipid-based delivery systems.[2][12]

For all research, it is imperative to:

-

Verify the Form: Confirm the identity of the quercetin material using a method like Karl Fischer titration or by consulting the certificate of analysis.

-

Use the Correct Molecular Weight: Employ 302.23 g/mol for anhydrous and 338.27 g/mol for dihydrate to ensure accurate and reproducible concentration calculations.

-

Address Bioavailability: Recognize that regardless of the form, the inherently low bioavailability of quercetin is the primary challenge that must be addressed through advanced formulation strategies for in vivo efficacy.

References

- 1. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. quveon.com [quveon.com]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 9. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspnf.com [uspnf.com]

- 11. biorelevant.com [biorelevant.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Quercetin Hydrate vs. Quercetin Aglycone: An In-depth Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a prominent dietary flavonoid, has garnered significant attention for its potential therapeutic applications. However, its poor oral bioavailability presents a major hurdle in clinical development. This technical guide provides a comprehensive analysis of the comparative bioavailability of quercetin hydrate (dihydrate), the common supplemental form of quercetin aglycone, and its naturally occurring glycosidic forms. Through a detailed review of preclinical and clinical studies, this document elucidates the key factors governing quercetin absorption and metabolism, offering critical insights for researchers and drug development professionals seeking to optimize its delivery and efficacy. Quantitative pharmacokinetic data are summarized in comparative tables, and key experimental methodologies are detailed. Furthermore, intricate signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the complex processes involved in quercetin bioavailability.

Introduction: The Quercetin Bioavailability Challenge

Quercetin is ubiquitously found in fruits and vegetables, primarily in the form of glycosides, where the quercetin aglycone is attached to a sugar moiety.[1][2] In dietary supplements, quercetin is typically available as the aglycone, often in a dihydrate form for stability. The distinction between the aglycone and its glycosides is crucial, as the attached sugar molecule significantly influences the mechanisms of absorption and overall bioavailability.[3][4][5] Generally, quercetin glycosides, particularly quercetin-3-O-glucoside found in onions, exhibit superior bioavailability compared to the aglycone form.[3][6][7] This is attributed to the active transport of glucosides via the sodium-dependent glucose transporter 1 (SGLT1), whereas the aglycone relies on passive diffusion.[1][3]

Comparative Bioavailability: Quercetin Aglycone vs. Glycosides

The oral bioavailability of quercetin is a complex interplay of its chemical form, the food matrix, and inter-individual variations. The following tables summarize key pharmacokinetic parameters from human and animal studies, comparing quercetin aglycone with its common glycosidic forms.

Table 1: Pharmacokinetic Parameters of Quercetin Aglycone in Humans

| Formulation | Dose (mg) | Subjects (n) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |

| Aglycone (capsules) | 50 | 16 | ~0.2 (calculated from ng/mL) | 4.8 | - | [8] |

| Aglycone (suspension) | 500 | 6 | 0.35 ± 0.09 | 4.7 | - | [9] |

| Aglycone (nutritional bar) | 500 | 6 | 0.70 ± 0.19 | 2.3 | - | [9] |

| Aglycone (chews) | 500 | 6 | 1.05 ± 0.39 | 3.3 | - | [9] |

Table 2: Comparative Pharmacokinetics of Quercetin Aglycone and Glycosides in Humans

| Form | Source | Dose (mg quercetin equivalent) | Subjects (n) | Cmax (µM) | Tmax (h) | Relative Bioavailability | Reference |

| Aglycone | Supplement | 544 | 6 | - | - | - | [10] |

| Glycosides | Red Onion | 47 | 6 | - | - | 166 mg supplement equivalent to 10 mg from onion | [10] |

| Aglycone | Supplement | 50 | 16 | - | 4.8 | Similar AUC to rutin | [8] |

| Rutin (glycoside) | Supplement | 100 (50 mg quercetin) | 16 | - | 7.5 | Similar AUC to aglycone | [8] |

Table 3: Comparative Pharmacokinetics of Quercetin Aglycone and Glycosides in Rats

| Form | Dose (mg quercetin equivalent) | Cmax (µM) (4h post-meal) | Relative Bioavailability | Reference |

| Aglycone | 20 | 1.7 ± 1.8 | - | [5] |

| Quercetin-3-glucoside | 20 | 33.2 ± 3.5 | ~19.5-fold higher than aglycone | [5] |

| Rutin (Quercetin-3-rutinoside) | 20 | ~3 | ~1.8-fold higher than aglycone | [5] |

| Quercetin-3-rhamnoside | 20 | Undetectable | - | [5] |

Experimental Protocols

A thorough understanding of the methodologies employed in bioavailability studies is essential for the critical evaluation of published data and the design of future experiments.

Human Pharmacokinetic Study Protocol

A representative experimental design to compare the bioavailability of different quercetin forms is a randomized, crossover study.

-

Subjects: Healthy volunteers (n=10-20) with a specified age range and body mass index (BMI). Exclusion criteria typically include smoking, use of medications known to interfere with flavonoid metabolism, and consumption of quercetin-rich foods for a defined period before and during the study.

-

Study Design: A randomized, single-dose, crossover design with a washout period of at least one week between treatments. Each subject receives each formulation (e.g., quercetin aglycone, quercetin glycoside from a food source) in a randomized order.

-

Dosage and Administration: Standardized doses of quercetin are administered orally after an overnight fast.

-

Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Total urine is collected over a 24-hour period post-dose. The volume is recorded, and aliquots are stored at -80°C.

-

Sample Preparation and Analysis:

-

Enzymatic Hydrolysis: To measure total quercetin (aglycone + conjugates), plasma and urine samples are incubated with β-glucuronidase and sulfatase to deconjugate the metabolites back to the aglycone form.

-

Extraction: Quercetin is extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Quantification: The concentration of quercetin is determined using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection. A validated method with appropriate internal standards is crucial for accurate quantification.[6]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Experimental Workflow Diagram

Caption: Workflow for a human pharmacokinetic study of quercetin.

Signaling Pathways of Quercetin Absorption and Metabolism

The bioavailability of quercetin is intricately regulated by a series of transport and metabolic processes in the intestine and liver.

Intestinal Absorption

The form of quercetin dictates its primary absorption pathway in the small intestine.

-

Quercetin Glycosides (e.g., Quercetin-3-glucoside): These are actively transported into enterocytes by the sodium-dependent glucose transporter 1 (SGLT1) .[1][3] Inside the cell, they can be deglycosylated by cytosolic β-glucosidases to release quercetin aglycone.

-

Quercetin Aglycone: This form is absorbed via passive diffusion across the apical membrane of enterocytes.

Some evidence also suggests the involvement of glucose transporter 2 (GLUT2) in the transport of quercetin and its glycosides.

Intestinal and Hepatic Metabolism (Phase II Metabolism)

Once inside the enterocytes, and subsequently in the liver, quercetin aglycone undergoes extensive phase II metabolism, resulting in the formation of more water-soluble conjugates that can be readily excreted. The primary metabolic reactions are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) .

-

Sulfation: Catalyzed by sulfotransferases (SULTs) .

-

Methylation: Catalyzed by catechol-O-methyltransferase (COMT) .

These conjugated metabolites are the predominant forms of quercetin found in systemic circulation.

Efflux from Enterocytes

Efflux transporters located on the apical membrane of enterocytes, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) , can pump quercetin and its conjugates back into the intestinal lumen, thereby limiting their net absorption.

Signaling Pathway Diagrams

Caption: Absorption and metabolism of quercetin in an enterocyte.

Caption: Hepatic metabolism and excretion of quercetin.

Conclusion and Future Directions

The evidence strongly indicates that the bioavailability of quercetin is significantly influenced by its chemical form, with glycosides, particularly quercetin-3-glucoside, demonstrating superior absorption compared to quercetin aglycone (dihydrate). This is primarily due to the involvement of active transport mechanisms for glycosides. The extensive phase II metabolism in the intestine and liver results in conjugated metabolites being the predominant forms in circulation.

For drug development professionals, these findings underscore the importance of formulation strategies to enhance the oral bioavailability of quercetin aglycone. Approaches such as the development of phytosomes, nanoemulsions, and other advanced delivery systems have shown promise in increasing the absorption of the aglycone. Furthermore, a deeper understanding of the interplay between quercetin, its metabolites, and efflux transporters is crucial for predicting and mitigating potential drug-drug interactions. Future research should focus on elucidating the specific bioactivities of the various quercetin metabolites and on developing targeted delivery systems that can bypass the limitations of its poor inherent bioavailability.

References

- 1. The role of glucose transporter SGLT1 and GLUT2 in the intestinal absorption of quercetin [ejmnc.com]

- 2. researchgate.net [researchgate.net]

- 3. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 8. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Science of Quercetin Hydrate: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the natural sources of quercetin hydrate and a comprehensive overview of the methodologies employed for its extraction from botanical matrices. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on extraction efficiencies, and a visualization of the key signaling pathways influenced by this versatile phytochemical.

Natural Sources of this compound

Quercetin is ubiquitously distributed throughout the plant kingdom, predominantly in the form of its glycosides, such as rutin and quercitrin.[1] The concentration of quercetin varies significantly among different plant species and is influenced by factors such as plant part, geographical origin, and cultivation conditions.[1] Some of the most concentrated dietary sources of quercetin are capers, red onions, and kale.[1][2][3]

Table 1: Quercetin Content in Various Food Sources

| Food Source | Quercetin Content (mg per 100g) |

| Capers | 365[2] |

| Red Onions | 39[2] |

| Dill | 55[2] |

| Buckwheat | up to 36[2] |

| Kale | 8[2] |

| Cranberries | up to 22[2] |

| Blueberries | 7-14[2] |

| Apples | 5[2] |

| Dark-colored Grapes | 3[2] |

| Broccoli (raw) | 3[2] |

| Green Tea (per 100ml) | 2.63[2] |

Extraction of this compound from Natural Sources

The extraction of quercetin from plant materials is a critical step in its isolation for research and commercial purposes. The choice of extraction method significantly impacts the yield and purity of the final product. Common techniques range from conventional solvent extraction to more advanced, green technologies.[4]

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to solubilize quercetin from the plant matrix. The selection of an appropriate solvent is crucial, with ethanol, methanol, and acetone being commonly employed due to their effectiveness in dissolving flavonoids.[5][6]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, enhancing solvent penetration and facilitating the release of intracellular compounds like quercetin.[4][7] This method generally offers higher yields in shorter extraction times compared to conventional methods.[4]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material. The rapid and localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[8][9]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[10] This method is considered a green technology due to the use of a non-toxic, non-flammable, and environmentally friendly solvent.[10] The selectivity of SFE can be enhanced by adding a co-solvent, such as ethanol.[11]

Enzymatic Extraction

This method employs enzymes, such as cellulases and pectinases, to break down the plant cell wall components, thereby facilitating the release of quercetin.[6][12] Enzymatic extraction is a milder technique that can be highly specific and operate under gentle conditions, minimizing the degradation of the target compound.[6]

Table 2: Comparison of Quercetin Extraction Methods and Yields from Onion Skin

| Extraction Method | Solvent | Key Parameters | Quercetin Yield (mg/g dry weight) | Reference |

| Ultrasound-Assisted Extraction (UAE) | 59% aqueous ethanol | Temperature: 49°C | 11.08 | [7] |

| Microwave-Assisted Extraction (MAE) | 69.7% ethanol | Time: 117 s | 4.75 ± 0.15 | [8] |

| Conventional Solvent Extraction | 60% ethanol | Temperature: 60°C | - | [4] |

| Supercritical Fluid Extraction (SFE) | CO2 with ethanol modifier | Pressure: 5700 psi, Temperature: 40°C | 0.024 (red onion), 0.020 (yellow onion) | [11] |

| Sequential Microwave/Ultrasound-Assisted Extraction | 70% ethanol | Microwave: 60s, Ultrasound: 15 min at 70°C | 103.2 (10.32%) | [13] |

Experimental Protocols

General Sample Preparation

-

Drying: Dry the plant material (e.g., onion skins) at 60°C in an oven until a constant weight is achieved to remove moisture.[14]

-

Grinding: Grind the dried material into a fine powder using a laboratory mill to increase the surface area for extraction.[14]

Protocol for Ultrasound-Assisted Extraction (UAE)

-

Sample and Solvent: Accurately weigh a specific amount of the powdered plant material (e.g., 0.5 g) and place it in a suitable extraction vessel. Add the extraction solvent (e.g., 30 mL of 59% aqueous ethanol) to achieve a desired solid-to-liquid ratio.[7][14]

-

Sonication: Immerse the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 49°C) and sonication time (e.g., 15-35 minutes).[7]

-

Recovery: After sonication, filter the mixture to separate the solid residue from the liquid extract. The filtrate contains the extracted quercetin.[14]

Protocol for Microwave-Assisted Extraction (MAE)

-

Sample and Solvent: Place a weighed amount of the powdered plant material (e.g., 0.3 g) into a microwave-safe extraction vessel. Add the chosen solvent (e.g., 20 mL of a 1:1 water:ethanol mixture).[8]

-

Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 770 W) and extraction time (e.g., 120 seconds).[8]

-

Recovery: After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.[8]

Protocol for Supercritical Fluid Extraction (SFE)

-

Sample Loading: Pack the ground plant material into the extraction vessel of the SFE system.

-

Parameter Setting: Set the extraction parameters, including pressure (e.g., 10-30 MPa), temperature (e.g., 40-60°C), and CO2 flow rate.[10] If a co-solvent is used, set its percentage.

-

Extraction: Pump supercritical CO2 (with or without a co-solvent) through the extraction vessel.

-

Collection: Decompress the fluid leaving the extractor, causing the CO2 to return to a gaseous state and the quercetin to precipitate and be collected in a separator.

Protocol for Enzymatic Extraction

-

Sample and Buffer: Suspend the powdered plant material in a buffer solution with a specific pH (e.g., pH 5 using 0.02 M citric acid).[6]

-

Enzyme Addition: Add the selected enzyme(s) (e.g., snailase) to the mixture.[6]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 12 hours) to allow for enzymatic digestion of the cell walls.[6]

-

Enzyme Inactivation: Heat the mixture (e.g., to 80°C for 20 minutes) to inactivate the enzymes.[6]

-

Recovery: Filter the mixture to separate the extract containing quercetin.

Visualization of Methodologies and Biological Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of quercetin from a plant source.

Caption: A generalized workflow for quercetin extraction and analysis.

Key Signaling Pathways Modulated by Quercetin

Quercetin has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.[15][16]

Caption: Quercetin's influence on key cellular signaling pathways.

Conclusion

This guide has provided a comprehensive overview of the natural sources of this compound and the diverse methodologies available for its extraction. The selection of an appropriate extraction technique is paramount and should be guided by considerations of yield, purity, cost, and environmental impact. The detailed protocols and comparative data presented herein are intended to assist researchers in making informed decisions for their specific applications. Furthermore, the visualization of quercetin's interaction with key cellular signaling pathways underscores its potential as a multifaceted therapeutic agent, warranting further investigation in drug discovery and development.

References

- 1. Quercetin - Wikipedia [en.wikipedia.org]

- 2. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]

- 3. seekinghealth.com [seekinghealth.com]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. Quercetin extraction technology and production process [greenskybio.com]

- 6. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Development of Green and Efficient Extraction Methods of Quercetin from Red Onion Scales Wastes Using Factorial Design for Method Optimization: A Comparative Study | MDPI [mdpi.com]

- 9. Microwave-assisted Extraction of Rutin and Quercetin from Flos Sophorae [crcu.jlu.edu.cn]

- 10. Organic supercritical CO2 extraction of quercetin. [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Turning Waste into Wealth: Optimization of Microwave/Ultrasound-Assisted Extraction for Maximum Recovery of Quercetin and Total Flavonoids from Red Onion (Allium cepa L.) Skin Waste [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Quercetin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid, has garnered significant attention for its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects. However, its clinical utility is substantially hampered by poor oral bioavailability, rapid metabolism, and extensive interindividual variability. This technical guide provides an in-depth overview of the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolism of quercetin hydrate. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative pharmacokinetic data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams. A thorough understanding of these pharmacokinetic characteristics is crucial for the development of effective quercetin-based therapeutics and functional foods.

Introduction

Quercetin is a polyphenolic compound ubiquitously found in various fruits, vegetables, and grains, such as onions, apples, and tea. It exists predominantly in nature as glycosides, for instance, quercetin-3-O-glucoside (isoquercetin) and quercetin-3-O-rutinoside (rutin). While in vitro and in vivo studies have demonstrated its potential in mitigating a range of diseases, the translation of these findings into clinical applications is challenged by its complex pharmacokinetic profile. Key challenges include low water solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination, all of which contribute to its low systemic availability. This guide will dissect the journey of quercetin through the body, from ingestion to excretion, providing the detailed data and methodologies necessary for advanced research and development.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of quercetin is characterized by poor oral bioavailability and is influenced by several factors including its chemical form (aglycone vs. glycoside), the food matrix, and formulation.

Absorption